4-Fluoro-2-isopropoxyphenylboronic acid
Overview
Description
4-Fluoro-2-isopropoxyphenylboronic acid is a useful research compound. Its molecular formula is C9H12BFO3 and its molecular weight is 198 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antifungal Activity
4-Fluoro-2-isopropoxyphenylboronic acid and its derivatives have shown promising antifungal activity against various fungal strains, including Aspergillus, Fusarium, Penicillium, and Candida. The effectiveness of these compounds is influenced by the position of the fluorine substituent and the equilibrium between different tautomeric forms, highlighting the importance of structural features in their antifungal properties (Borys et al., 2019).
Fluorescence Quenching Studies
Research on boronic acid derivatives, including this compound, has explored their fluorescence quenching properties. These studies provide insights into the mechanisms of fluorescence quenching and the potential applications of these compounds in biochemical sensors and molecular probes (Geethanjali et al., 2015).
Synthesis of High-Performance Polymers
Compounds related to this compound have been utilized in the synthesis of high-performance polymers, such as poly(phthalazinone ether)s, which exhibit good solubility and exceptional thermal properties. These materials are of interest for applications in engineering plastics and membrane materials, demonstrating the versatility of fluorine-containing boronic acids in materials science (Xiao et al., 2003).
Glucose Sensing Technologies
Research has also focused on the use of fluorine-containing phenylboronic acids for the development of enzyme-free glucose sensing technologies. These compounds can specifically recognize glucose under physiological conditions, offering a promising approach for the non-enzymatic monitoring of glucose levels, which is crucial for diabetes management (Bao et al., 2021).
Applications in Organic Synthesis and Drug Development
Fluorine-containing phenylboronic acids, including derivatives of this compound, serve as key intermediates in the synthesis of various organic compounds and potential drug molecules. Their role in facilitating cross-coupling reactions and introducing fluorine atoms into target molecules underscores their value in medicinal chemistry and drug discovery efforts (Chen et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Fluoro-2-isopropoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which can lead to the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which may impact its absorption and distribution
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants . For example, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Additionally, the compound is generally environmentally benign .
Biochemical Analysis
Biochemical Properties
4-Fluoro-2-isopropoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is facilitated by the interaction of this compound with palladium catalysts, which help in the transmetalation process . The compound interacts with enzymes and proteins that are involved in the catalytic cycle of the reaction, such as palladium complexes. These interactions are crucial for the efficient transfer of the boronic acid group to the organic substrate, leading to the formation of the desired product.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with proteins and enzymes involved in these pathways. For instance, the compound may inhibit or activate specific kinases, leading to changes in phosphorylation states and subsequent alterations in gene expression . Additionally, this compound can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can form reversible covalent bonds with hydroxyl and amino groups on proteins and enzymes, leading to enzyme inhibition or activation . This interaction can result in changes in the conformation of the target protein, affecting its activity and function. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under harsh conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability. In vitro and in vivo studies have shown that the compound can have both immediate and delayed effects on cellular processes, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At very high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes.
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It can interact with enzymes and cofactors that are essential for metabolic reactions, influencing the overall metabolic flux . The compound may also affect the levels of specific metabolites, leading to changes in cellular energy balance and biosynthetic processes. Understanding the metabolic pathways of this compound is crucial for elucidating its role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the uptake and localization of the compound, ensuring its availability at the site of action. The distribution of this compound can vary depending on the cell type and tissue, with some cells exhibiting higher accumulation of the compound. This differential distribution can influence the overall efficacy and potency of the compound in biochemical reactions.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy production and metabolic processes.
Properties
IUPAC Name |
(4-fluoro-2-propan-2-yloxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6,12-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEFJQODCQCGRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)OC(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584281 | |
Record name | {4-Fluoro-2-[(propan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-59-3 | |
Record name | B-[4-Fluoro-2-(1-methylethoxy)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480438-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-Fluoro-2-[(propan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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